Ascleposide E
Description
Properties
CAS No. |
325686-49-5 |
|---|---|
Molecular Formula |
C19H32O8 |
Molecular Weight |
388.457 |
Appearance |
Powder |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Structural Elucidation of Ascleposide E
Strategies for the Isolation of Ascleposide E from Biological Matrices
Chromatographic Separation Techniques (e.g., HPLC, Silica Gel, Charcoal Columns)
Chromatography is a fundamental laboratory technique for separating the components of a mixture. wikipedia.org The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. wikipedia.org For the isolation of this compound, a sequence of chromatographic methods is typically employed to achieve high purity.
Initial separation of crude extracts is often performed using column chromatography . Common stationary phases include:
Silica Gel: A polar adsorbent used in normal-phase chromatography, effective for separating compounds of varying polarity. chemfaces.com
Charcoal: Used to fractionate components from aqueous extracts, with elution carried out using solvents of increasing polarity, such as water-ethanol mixtures. scispace.com
Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size. chemfaces.com
Reversed-Phase (RP-18) Columns: These use a non-polar stationary phase (like C18-modified silica) and a polar mobile phase, separating compounds based on hydrophobicity. chemfaces.com
Following initial column chromatography, High-Performance Liquid Chromatography (HPLC) is often used as a final purification step. scispace.com HPLC offers higher resolution and efficiency, enabling the isolation of highly pure this compound from closely related compounds. scispace.comnih.gov
Table 1: Chromatographic Techniques Used in this compound Isolation
| Technique | Stationary Phase | Purpose | Source(s) |
|---|---|---|---|
| Column Chromatography | Silica Gel | Initial fractionation of extracts | chemfaces.com |
| Column Chromatography | Charcoal | Fractionation of aqueous extracts | scispace.com |
| Column Chromatography | Sephadex LH-20 | Size-based separation | chemfaces.com |
| Column Chromatography | Reversed-Phase (RP-18) | Separation based on hydrophobicity | chemfaces.com |
| High-Performance Liquid Chromatography (HPLC) | Varies (e.g., C18) | Final purification | scispace.com |
Solvent Extraction and Purification Protocols for this compound
The first step in isolating this compound from plant material is solvent extraction. researchgate.net The choice of solvent is critical and depends on the polarity of the target compound. epa.gov For this compound and related glycosides, polar solvents and solvent mixtures are typically used.
A common protocol involves the following steps:
Initial Extraction: The plant material (e.g., fresh leaves or dried roots) is macerated and soaked in a solvent. scispace.comrsc.org A 50% aqueous acetone (B3395972) solution has been used for fresh leaves, while methanol (B129727) is used for dried roots. scispace.comrsc.org
Solvent Partitioning: The initial crude extract is concentrated and then partitioned between two immiscible solvents to separate compounds based on their differential solubility. A common system is n-butanol and water (n-BuOH/H₂O). scispace.com This step helps to separate more polar compounds (like glycosides) into the n-butanol or aqueous layer, away from non-polar lipids and chlorophylls. In other procedures, partitioning between ethyl acetate (B1210297) (EtOAc) and water is performed. rsc.org
Concentration: The solvent layer containing the compounds of interest is concentrated in vacuo to yield a crude fraction that is then subjected to chromatographic purification. scispace.com
This multi-step extraction and partitioning process is essential to reduce the complexity of the mixture before the more refined chromatographic separations are performed. mdpi.com
Spectroscopic and Spectrometric Approaches to this compound Structural Elucidation
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process for natural products. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. emerypharma.comazooptics.com A complete structural elucidation of this compound involves a series of 1D and 2D NMR experiments. rsc.org
¹H-NMR (Proton NMR): This one-dimensional experiment provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. emerypharma.com
¹³C-NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., alkyl, olefinic, carbonyl). azooptics.com
2D NMR Experiments: These are crucial for assembling the molecular skeleton and determining stereochemistry.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems and trace out carbon chains. scispace.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule. emerypharma.comhyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. This is critical for determining the relative stereochemistry of the molecule. scispace.comhyphadiscovery.com
In the specific case of this compound, NMR data revealed key structural features, including the presence of a carbonyl carbon signal at δ 211.0 and a characteristic 3H singlet at δ 2.15, which helped identify it as a 9-oxo derivative of a related compound. scispace.com The stereochemistry was confirmed through NOE correlations. scispace.com
Table 2: Key NMR Experiments for this compound Structure Elucidation
| NMR Experiment | Information Provided | Relevance to this compound | Source(s) |
|---|---|---|---|
| ¹H-NMR | Chemical environment and connectivity of protons | Identifies specific proton signals (e.g., methyls, anomeric protons) | scispace.comemerypharma.com |
| ¹³C-NMR | Number and type of carbon atoms | Confirms carbon skeleton and functional groups (e.g., carbonyl at δ 211.0) | scispace.comazooptics.com |
| COSY | ¹H-¹H spin-spin coupling networks | Establishes proton connectivity within the megastigmane nucleus and sugar moiety | scispace.com |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects molecular fragments, linking the sugar to the aglycone | emerypharma.comhyphadiscovery.com |
| NOESY | Through-space ¹H-¹H correlations | Determines relative stereochemistry of the megastigmane nucleus | scispace.com |
Mass Spectrometry (MS) Techniques for this compound Analysis (e.g., HR-FAB-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula with high accuracy. wiley-vch.de
For this compound and related compounds, High-Resolution Mass Spectrometry (HRMS) is particularly important. scispace.com Unlike low-resolution MS, HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
One specific technique used in the study of ascleposides is High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) . scispace.com In this soft ionization technique, the sample is bombarded with a high-energy beam of neutral atoms, causing the analyte to be desorbed and ionized with minimal fragmentation. scispace.com Analysis of this compound by HR-FAB-MS established its molecular formula as C₁₉H₃₀O₈. scispace.com Other high-resolution techniques like HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) are also commonly used for similar natural products. rsc.org
Advanced Spectroscopic Methods for Structural Confirmation
Beyond the primary NMR and MS methods, other spectroscopic techniques can provide complementary information to confirm the structure of this compound.
Infrared (IR) Spectroscopy: While less detailed than NMR, IR spectroscopy is useful for rapidly identifying the presence of specific functional groups. For example, IR spectra can confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are key features in the structure of this compound. rsc.org
Advanced 2D NMR Techniques: The comprehensive application of multiple 2D NMR experiments (COSY, HSQC, HMBC, NOESY) as a collective suite represents an advanced approach. rsc.org The combined data from these experiments allows for the complete and unambiguous assignment of all proton and carbon signals and the conclusive confirmation of the compound's constitution and relative stereochemistry. scispace.comrsc.org
The convergence of data from these diverse analytical methods provides the high level of certainty required to fully elucidate and confirm the complex structure of a natural product like this compound.
Biosynthetic Pathways and Precursors of Ascleposide E
Exploration of Metabolic Precursors in Ascleposide E Formation
The biosynthesis of this compound, a cardenolide found in plants such as those from the Asclepias genus, begins with fundamental precursor molecules derived from primary metabolism. The core structure of this compound is a steroid, which originates from the isoprenoid pathway.
The initial metabolic precursors for the formation of the steroid backbone are sterols. Research has identified that plants can utilize both cholesterol and common phytosterols, such as campesterol (B1663852) and β-sitosterol, as the starting points for cardenolide biosynthesis. nih.gov The first committed step in this complex pathway is the conversion of these sterols into pregnenolone. nih.govbiorxiv.org This transformation is a critical juncture, diverting sterol metabolism towards the production of cardenolides.
Further evidence suggests a physiological and evolutionary link between the biosynthesis of flavonoids and cardenolides through the acetate-malonate pathway, with malonate being a key precursor. acs.orgbiorxiv.orgumich.edu Studies involving the feeding of metabolic intermediates, such as cholesterol and progesterone (B1679170), to in vitro plantlet cultures have demonstrated an enhancement in the production of certain cardenolides, supporting their role as precursors in the biosynthetic cascade. researchgate.net
The formation of the full this compound molecule also requires the addition of a specific sugar moiety. The precursors for these sugars are derived from the plant's carbohydrate metabolism, typically in the form of activated nucleotide sugars like UDP-glucose.
Table 1: Key Precursors in the Biosynthesis of this compound
| Precursor Molecule | Role in Biosynthesis |
| Cholesterol/Phytosterols | Initial substrate for the steroid core |
| Pregnenolone | First committed intermediate in the cardenolide pathway |
| Progesterone | Downstream intermediate of pregnenolone |
| Malonate | Implicated in the broader metabolic network |
| UDP-sugars | Donors for the glycosylation step |
Enzymatic Components and Mechanistic Steps in this compound Biosynthesis
The conversion of simple precursors into the intricate structure of this compound is orchestrated by a series of specific enzymes. While the complete enzymatic sequence for this compound has not been fully elucidated, research on related cardenolides in Asclepias and other plant species provides a robust framework.
The initial and pivotal step, the side-chain cleavage of sterols to form pregnenolone, is catalyzed by a cytochrome P450 enzyme from the CYP87A family. nih.govbiorxiv.orgnih.gov This enzymatic activity has been confirmed in phylogenetically distant cardenolide-producing plants, including Calotropis procera (a member of the Apocynaceae family, like Asclepias), indicating a conserved mechanism. nih.govbiorxiv.org
Following the formation of pregnenolone, the steroid core undergoes a series of modifications. These are believed to be catalyzed by enzymes homologous to those identified in other cardenolide-producing plants. Key enzyme families implicated in these transformations include:
3β-hydroxysteroid dehydrogenases (3β-HSD): These enzymes are involved in the modification of the hydroxyl group at the C3 position of the steroid ring. nih.govpnas.orgresearcher.life
Ketosteroid isomerases (KSI): These enzymes are responsible for the isomerization of the steroid skeleton. nih.govpnas.org
Progesterone 5β-reductases (P5βR): These enzymes catalyze the stereospecific reduction of progesterone, a crucial step for determining the stereochemistry of the cardenolide core. nih.govpnas.orgpeerj.com
The final stages of this compound biosynthesis involve hydroxylation and glycosylation. While the specific P450s responsible for the hydroxylation patterns on the this compound steroid core are yet to be definitively identified, the glycosylation step has seen significant clarification. A key discovery in Asclepias curassavica was the identification of a permissive glycosyltransferase, UGT74AN1 . This enzyme demonstrates robust capability for the regiospecific glycosylation of the C3 hydroxyl group on the steroid backbone, a critical step for the bioactivity of many cardenolides. biorxiv.orgresearchgate.netacs.org It is highly probable that an enzyme with similar function is responsible for attaching the sugar moiety to the this compound aglycone.
Table 2: Putative Enzymatic Components in this compound Biosynthesis
| Enzyme Family | Specific Enzyme (if identified) | Mechanistic Step |
| Cytochrome P450 | CYP87A family | Sterol side-chain cleavage to form pregnenolone |
| 3β-hydroxysteroid dehydrogenase | - | Modification of the C3 hydroxyl group |
| Ketosteroid isomerase | - | Isomerization of the steroid skeleton |
| Progesterone 5β-reductase | - | Stereospecific reduction of the steroid core |
| UDP-glycosyltransferase | UGT74AN1 (in A. curassavica) | Glycosylation at the C3 position |
Genetic and Regulatory Aspects of this compound Production
The production of this compound is tightly regulated at the genetic level and is influenced by external stimuli. Transcriptome analyses of Asclepias species have provided significant insights into the genes controlling cardenolide biosynthesis. nih.govnih.gov
Genome and transcriptome sequencing of Asclepias syriaca and Asclepias curassavica have led to the identification of candidate genes for the enzymes involved in the pathway. nih.govnih.govpeerj.com For instance, the progesterone 5β-reductase (P5βR) gene family, crucial for cardenolide production, appears to be reduced in Asclepias compared to other related plants. nih.gov Co-expression analysis of genes in cardenolide-producing tissues has helped to pinpoint specific candidate genes that are likely involved in the pathway. nih.gov
A key regulatory mechanism for cardenolide biosynthesis is the jasmonate signaling pathway. Jasmonates are plant hormones that mediate responses to stress, particularly herbivory. Treatment of Asclepias plants with methyl jasmonate has been shown to induce the expression of genes involved in cardenolide biosynthesis, including the pivotal CYP87A gene. nih.govbiorxiv.orgresearchgate.net This indicates that the production of this compound is, at least in part, a defense response that can be upregulated when the plant is under attack. researchgate.netresearchgate.net
Tissue-specific gene expression studies have revealed that the initial steps of the pathway, such as the expression of the CYP87A gene, primarily occur in the stems and roots of A. curassavica. nih.govresearchgate.net This suggests that early precursors may be synthesized in these tissues and then transported to other parts of the plant, such as the leaves, for the final modification and storage of mature cardenolides like this compound. nih.gov
Pharmacological Modulations and Cellular Mechanisms of Action of Ascleposide E
Elucidation of Molecular Targets and Ligand Interactions
Na+/K+-ATPase Inhibition and Downregulation of Alpha1 Subunit
Ascleposide E, a natural cardenolide, exerts its effects through the inhibition of Na+/K+-ATPase, a crucial enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. genecards.org This inhibition leads to an increase in intracellular sodium levels. nih.gov The mechanism of inhibition involves a p38 MAPK-dependent endocytosis of Na+/K+-ATPase and the downregulation of the protein expression of its alpha-1 subunit (ATP1A1). nih.govresearchgate.net This downregulation of the alpha-1 subunit is a key aspect of this compound's action, as this subunit is the catalytic component of the enzyme. genecards.orgnih.govoncotarget.com Studies have shown that the effects of this compound can be significantly diminished by high extracellular potassium concentrations, further confirming the role of Na+/K+-ATPase inhibition in its mechanism. nih.govresearchgate.net
The Na+/K+-ATPase is a member of the P-type ATPase family and is composed of alpha and beta subunits. oncotarget.com The alpha subunit is responsible for the catalytic and transport functions of the enzyme. genecards.org The inhibition of Na+/K+-ATPase by this compound disrupts not only ion homeostasis but also cellular signaling pathways involved in cell proliferation and apoptosis. researchgate.net
Modulation of Cyclin-Dependent Kinases (CDK1, CDK4, CDK6) and Cyclins (Cyclin B1, Cyclin D1)
This compound has been shown to modulate the expression and activity of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. nih.gov The cell cycle is driven by the sequential activation of CDKs, which are serine/threonine kinases that form complexes with their regulatory partners, the cyclins. mdpi.commdpi.com
Research indicates that this compound downregulates several cell cycle regulator proteins, including CDKs and cyclins. nih.govresearchgate.net Specifically, molecular docking studies suggest that this compound has a high binding affinity for the Cyclin B1/CDK1 complex, indicating its potential as an inhibitor of this complex. fbtjournal.com The Cyclin B1/CDK1 complex is crucial for the transition from the G2 phase to the M phase of the cell cycle. mdpi.com
Furthermore, this compound's influence extends to the G1 phase of the cell cycle. The G1 phase is regulated by the activity of CDK4 and CDK6 in complex with D-type cyclins (Cyclin D1, D2, D3). mdpi.comgenesandcancer.comnih.gov this compound has been observed to downregulate Cyclin D1, which would in turn inhibit the activity of CDK4 and CDK6. oncotarget.com The inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (RB) protein, a key step for the cell to progress from the G1 to the S phase. mdpi.comnih.gov
| Molecule | Modulation by this compound | Function | Reference |
|---|---|---|---|
| CDK1 | Inhibition (predicted) | Partners with Cyclin B1 to regulate G2/M transition. | fbtjournal.com |
| CDK4 | Downregulation | Partners with Cyclin D1 to regulate G1/S transition. | nih.govoncotarget.com |
| CDK6 | Downregulation | Partners with Cyclin D1 to regulate G1/S transition. | nih.govoncotarget.com |
| Cyclin B1 | Inhibition (predicted) | Regulatory partner of CDK1. | fbtjournal.com |
| Cyclin D1 | Downregulation | Regulatory partner of CDK4 and CDK6. | oncotarget.com |
Interactions with Proliferation Markers (Ki-67, PCNA)
Proliferation markers such as Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) are key indicators of cell division and are often overexpressed in cancer cells. fbtjournal.com Ki-67 is a nuclear protein present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells. nih.gov PCNA, also known as cyclin, is essential for DNA synthesis and repair and is predominantly synthesized during the G1/S phases of the cell cycle. ugr.es
Molecular docking studies have investigated the potential of this compound to interact with and inhibit these proliferation markers. fbtjournal.com While one study identified other sesquiterpene lactones as having stronger binding affinities for Ki-67 and PCNA, it laid the groundwork for understanding how this class of compounds might interfere with cell proliferation. fbtjournal.com Research on other compounds has demonstrated that downregulation of Ki-67 and PCNA expression is a viable strategy to inhibit cancer cell proliferation. researchgate.net Although direct experimental evidence of this compound's effect on Ki-67 and PCNA expression is still emerging, its known impact on cell cycle regulators suggests a likely indirect modulation of these proliferation markers.
Cellular Processes and Signal Transduction Pathways Influenced by this compound
Cell Cycle Regulation and Arrest (G0/G1, G2/M, Sub-G1 Phases)
This compound significantly perturbs cell cycle progression, leading to arrest at specific phases. nih.govairitilibrary.com The cell cycle is a tightly regulated process consisting of four main phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis), with a quiescent state known as G0. biocompare.comjackwestin.com Checkpoints at the G1/S and G2/M transitions ensure the fidelity of cell division. khanacademy.org
Studies have shown that this compound induces a decrease in the proportion of cells in the G1 phase while causing an accumulation of cells in the G2/M and the sub-G1 phases. nih.govresearchgate.net The sub-G1 peak in a cell cycle analysis is indicative of apoptotic cells with fragmented DNA. expertcytometry.com The arrest in the G2/M phase is consistent with the predicted inhibition of the Cyclin B1/CDK1 complex, which is a key regulator of the G2/M transition. mdpi.comfbtjournal.com The decrease in the G1 population and subsequent arrest can be attributed to the downregulation of Cyclin D1 and its partner CDKs, CDK4 and CDK6, which control the G1/S checkpoint. nih.govmdpi.comoncotarget.com
| Cell Cycle Phase | Effect of this compound | Associated Molecular Events | Reference |
|---|---|---|---|
| G0/G1 Phase | Decrease in cell population | Downregulation of Cyclin D1, CDK4, and CDK6. | nih.govresearchgate.net |
| G2/M Phase | Increase in cell population (arrest) | Inhibition of the Cyclin B1/CDK1 complex. | nih.govresearchgate.net |
| Sub-G1 Phase | Increase in cell population | Indicates an increase in apoptotic cells. | nih.govresearchgate.net |
Induction of Apoptosis via Mitochondrial Pathway Activation and Caspase Cascades
This compound is a potent inducer of apoptosis, or programmed cell death, primarily through the activation of the intrinsic mitochondrial pathway. nih.govairitilibrary.com This pathway is a major mechanism of apoptosis in mammalian cells and involves the release of pro-apoptotic proteins from the mitochondria. scielo.org.ar
The apoptotic process initiated by this compound involves the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bak. nih.govairitilibrary.com This shift in the balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.govmdpi.com In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. mdpi.com
Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3. nih.govairitilibrary.commdpi.comresearchgate.net Caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis. The cleavage of PARP-1, a substrate of caspase-3, is another indicator of apoptosis observed following treatment with this compound. airitilibrary.com
Modulation of Tubulin Acetylation and Cytoskeletal Dynamics
This compound has been shown to dramatically induce the acetylation of tubulin, a key post-translational modification of microtubules that influences cytoskeletal stability and function. researchgate.net This effect is intrinsically linked to its primary action of inhibiting Na+/K+-ATPase. researchgate.net The inhibition of the Na+/K+-ATPase pump activity by this compound leads to downstream signaling events that result in the acetylation of α-tubulin. researchgate.net This modification is significant because acetylated tubulin is a marker for stable microtubules. researchgate.net
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
This compound treatment has been demonstrated to induce the production of reactive oxygen species (ROS). researchgate.net ROS are highly reactive chemical molecules, such as superoxide (B77818) anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), that are natural byproducts of aerobic metabolism. nih.gov While they play roles in normal cell signaling, an excessive accumulation of ROS leads to a state of oxidative stress. nih.govmdpi.com This condition is characterized by an imbalance between ROS production and the cell's ability to detoxify these reactive intermediates, causing damage to vital cellular components like DNA, lipids, and proteins. nih.govmdpi.com
In the context of this compound's mechanism, the generation of ROS is a significant contributor to its observed biological activities. researchgate.net The inhibition of Na+/K+-ATPase by cardiac glycosides can lead to increased intracellular calcium, which in turn can affect mitochondrial function and lead to increased ROS generation. nih.gov This elevation in ROS and the resulting oxidative stress can trigger downstream signaling pathways that contribute to processes like apoptosis (programmed cell death). researchgate.netnih.gov
Immunomodulatory Effects and Impact on Immune Response Genes (e.g., NF-κB)
While direct studies on this compound's specific impact on immune response genes are limited, its classification as a cardiac glycoside provides a framework for understanding its potential immunomodulatory effects. mdpi.comfrontiersin.org Cardiac glycosides as a class are known to modulate the immune system, primarily through their inhibition of Na+/K+-ATPase, which can act as a signal transducer. mdpi.comnih.gov
This compound's Influence on Gene Expression and Proteomic Profiles
This compound significantly alters the expression levels of various proteins and genes, driving its cellular effects. researchgate.net Proteomic analyses, which involve the large-scale study of proteins, have revealed specific changes in the protein landscape of cells following treatment with this compound. researchgate.netzsp.com.pk These changes are often a direct consequence of the compound's signaling cascade, initiated by Na+/K+-ATPase inhibition. researchgate.net
Studies have shown that this compound modulates the expression of key proteins involved in the regulation of apoptosis. researchgate.net Specifically, it has been found to decrease the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1, while simultaneously increasing the expression of the pro-apoptotic member, Bak. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins leads to a loss of mitochondrial membrane potential and the activation of the caspase cascade, ultimately resulting in cell death. researchgate.net
Furthermore, this compound's influence extends to proteins that regulate the cell cycle. researchgate.net Its administration has been linked to the downregulation of several cell cycle regulator proteins, including various cyclins and cyclin-dependent kinases (Cdk), as well as p21 and p27. researchgate.net This disruption of the cell cycle machinery contributes to the observed cell cycle arrest in treated cells. researchgate.net The compound also downregulates the protein expression of the Na+/K+-ATPase α1 subunit itself. researchgate.net These specific alterations in the proteomic and gene expression profiles underscore the molecular mechanisms through which this compound exerts its potent biological activities. researchgate.net
Preclinical Pharmacokinetics and Biodistribution of Ascleposide E
Absorption and Distribution Dynamics in Preclinical Models
Specific experimental data on the absorption and distribution of Ascleposide E in preclinical models are not available in the reviewed scientific literature. However, the general principles governing these processes provide a framework for how such an evaluation would be conducted.
Absorption is the process by which a drug moves from the site of administration into the systemic circulation. genomind.com For orally administered compounds, this involves crossing the gastrointestinal epithelium. mdpi.com The primary mechanism for many drugs is passive diffusion, driven by a concentration gradient across the cell membrane. mdpi.com Other mechanisms include carrier-mediated transport systems, such as active transport, which consumes energy to move a drug against its concentration gradient. mdpi.com The rate and extent of absorption determine a drug's bioavailability. genomind.com Factors within preclinical models, such as gastrointestinal pH, transit time, and the expression of metabolic enzymes and transporters, can vary between species (e.g., rats and mice) and influence a compound's absorption profile. frontiersin.org
Distribution describes how a substance is spread throughout the body's tissues and fluids after being absorbed. genomind.com This process is influenced by the compound's physicochemical properties, such as its size, polarity, and binding affinity to plasma proteins. mhmedical.com Lipophilic compounds tend to distribute more widely into tissues, whereas highly protein-bound drugs are largely confined to the bloodstream. mdpi.com Preclinical studies in animal models, like rats or mice, are essential to understand tissue penetration, including whether a compound can cross the blood-brain barrier, and to calculate the volume of distribution (Vd), a key parameter indicating the extent of drug dissemination throughout the body. frontiersin.orgmdpi.com
Metabolic Pathways and Biotransformation of this compound
Experimental data detailing the specific metabolic pathways and biotransformation of this compound in vivo or in vitro are not present in the available literature. However, in silico (computational) models have been used to predict its ADME properties.
Biotransformation, or drug metabolism, is the chemical conversion of a compound within the body, primarily occurring in the liver. nih.gov This process typically serves to make substances more water-soluble to facilitate their excretion. nih.gov Metabolism is generally categorized into two phases:
Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2) on the parent molecule, often through oxidation, reduction, or hydrolysis. genomind.com The cytochrome P450 (CYP) family of enzymes is central to many Phase I reactions. nih.gov
Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to form a highly polar, inactive conjugate that can be readily excreted. genomind.com
A computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis for this compound was performed as part of a molecular docking study, which predicted several pharmacokinetic properties. researchgate.net It is crucial to note that these are theoretical predictions and require experimental validation.
Table 1: Predicted ADMET Properties of this compound (in silico data) | Parameter | Predicted Value/Outcome | Implication | | :--- | :--- | :--- | | Absorption | | | Water Solubility | -3.303 log(mol/L) | Indicates some degree of water solubility. | | Caco-2 Permeability | 0.599 log Papp | Suggests moderate permeability across intestinal cells. | | Human Intestinal Absorption | 84.78% | Predicts good absorption from the human intestine. | | Distribution | | | Blood-Brain Barrier (BBB) Permeability | -0.938 log(BB) | Predicts poor penetration of the blood-brain barrier. | | CNS Permeability | -2.484 log(PS) | Predicts poor permeability into the central nervous system. | | Metabolism | | | CYP2D6 Inhibitor | No | Predicted not to inhibit the CYP2D6 enzyme. | | CYP3A4 Inhibitor | No | Predicted not to inhibit the CYP3A4 enzyme. | | Excretion | | | Total Clearance | 0.542 log(ml/min/kg) | Provides an estimate of the rate of drug removal from the body. | Data sourced from a computational analysis using the pkCSM server as cited in a molecular docking study. researchgate.net These are predictive values and have not been experimentally confirmed.
Excretion Routes and Elimination Kinetics in Research Models
Specific studies detailing the excretion routes and elimination kinetics of this compound in research models have not been identified in the public domain. The elimination of a drug from the body is an irreversible process composed of metabolism and excretion. nih.gov
Excretion is the removal of the intact drug or its metabolites from the body. genomind.com The primary routes of excretion are:
Renal Excretion: The kidneys filter drugs from the blood, and water-soluble compounds are passed into the urine. shimadzu.com Factors such as a drug's polarity and urine pH can influence the extent of renal excretion. altex.org
Biliary Excretion: Some drugs and their metabolites are actively transported into the bile by hepatocytes and are subsequently eliminated via the feces. shimadzu.com
Other minor routes of excretion can include sweat, saliva, and expired air for volatile compounds. nih.gov
Elimination kinetics describe the rate at which a drug is removed from the body. Key parameters determined in preclinical models include:
Clearance (CL): The volume of plasma cleared of the drug per unit of time. nih.gov
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half. nih.gov
These parameters are typically determined by measuring drug concentrations in plasma over time after administration to animal models. researchgate.net Most drugs follow first-order kinetics, where the rate of elimination is proportional to the drug concentration. nih.gov
Bioanalytical Methodologies for Quantifying this compound in Biological Matrices
A specific, validated bioanalytical method for the quantification of this compound in biological matrices (e.g., plasma, urine, tissue) has not been detailed in the available scientific literature. The development and validation of such a method are prerequisites for conducting any pharmacokinetic study. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard technique for quantifying small molecules in complex biological samples due to its high sensitivity and specificity. nih.govmdpi.com The development of an LC-MS/MS method for a compound like this compound would involve several key steps:
Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances like proteins and salts. researchgate.net
Chromatographic Separation: An ultra-high performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system is used to separate the analyte from other components in the prepared sample before it enters the mass spectrometer. frontiersin.org This involves optimizing the stationary phase (column) and mobile phase to achieve a sharp, well-defined peak for the analyte. nih.gov
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective detection by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. mdpi.com
Method Validation: Before use in a study, the method must be rigorously validated according to regulatory guidelines. japsonline.com This process ensures the reliability of the data and typically includes assessing the following parameters:
Selectivity and Specificity: The ability to measure the analyte without interference from other components in the matrix. japsonline.com
Linearity: The demonstration that the instrument's response is proportional to the analyte concentration over a specific range. nih.gov
Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision. researchgate.net
Matrix Effect: The influence of matrix components on the ionization of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. mdpi.com
The development of such a robust bioanalytical method would be the foundational step for any future preclinical pharmacokinetic investigations of this compound.
Synthetic Methodologies and Structure Activity Relationships Sar of Ascleposide E
Total Synthesis Approaches for Ascleposide E and its Analogs
A complete total synthesis of this compound has not been documented in publicly available scientific literature. The chemical synthesis of complex natural products like cardenolide glycosides is a significant challenge for organic chemists. These endeavors are crucial for confirming the structure of the natural product, providing access to quantities for biological study, and enabling the creation of analogs with potentially improved properties. mdpi.com
The synthesis of related cardenolides, such as Acospectoside A and Acovenoside B, highlights the intricate strategies required for this class of molecules. mdpi.comnih.gov Key challenges in the total synthesis of a compound like this compound would include:
Stereocontrolled construction of the steroid core: The specific stereochemistry of the A/B/C/D ring junctions is critical for biological activity. nuph.edu.ua
Installation of the C14β-hydroxyl group: This is a common feature in cardenolides and its introduction often requires specialized methods like Mukaiyama hydration. mdpi.com
Formation of the C17-butenolide ring: The unsaturated lactone ring is a defining feature of cardenolides and is crucial for their biological activity. nih.gov Synthetic strategies often employ methods like Stille coupling to construct this moiety. mdpi.com
Glycosylation: The stereoselective attachment of the specific sugar moiety to the C3-hydroxyl group of the aglycone is a formidable step, often complicated by the molecule's complexity and potential for side reactions.
A general retrosynthetic analysis for a cardenolide glycoside would disconnect the molecule at the glycosidic bond and the C17 side chain, simplifying the problem to the synthesis of the aglycone and the sugar donor.
Semi-Synthetic Derivatization Strategies of this compound for Enhanced Biological Activity
Specific semi-synthetic derivatization of this compound has not been reported in the reviewed literature. However, semi-synthesis is a common and powerful strategy applied to natural products to create novel derivatives with enhanced biological activity, improved pharmacokinetic properties, or reduced toxicity. beilstein-journals.orgmdpi.com This approach uses the readily available natural product as a starting scaffold for chemical modifications.
For cardenolides, semi-synthesis often focuses on modifying the aglycone or the sugar. For instance, studies on digitoxigenin, a common cardenolide aglycone, have produced libraries of derivatives by modifying its structure. mdpi.comnih.gov Common derivatization strategies that could be applied to this compound include:
Acylation or Alkylation: Modification of free hydroxyl groups on the steroid nucleus or the sugar moiety to alter lipophilicity and cell permeability.
Oxidation or Reduction: Altering the oxidation state of hydroxyl groups to ketones or other functionalities.
Modification of the Lactone Ring: Changes to the C17 lactone ring can significantly impact activity.
Amino Group Introduction: As seen in derivatives of digitoxigenin, introducing amino groups can lead to compounds with potent antiviral activity. nih.gov
These modifications aim to explore the chemical space around the natural product to identify derivatives with superior therapeutic potential. beilstein-journals.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a compound to its biological effect. taylorandfrancis.comwikipedia.org While comprehensive SAR studies specifically for derivatives of this compound are not available, the general SAR for the cardiac glycoside class is well-established and provides a framework for predicting how structural changes might affect activity. nuph.edu.uanih.gov The primary mechanism of action for most cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme. nih.gov
The key pharmacophore for cardiac glycosides consists of the steroid core with its specific cis-trans-cis ring fusion, a β-oriented unsaturated lactone ring at C17, and a sugar moiety at C3. nuph.edu.uanih.gov
Impact of Glycosidic Moiety Modifications on Biological Profile
Key observations from SAR studies on the glycosidic part of various cardenolides include:
Number of Sugar Units: The length of the sugar chain can affect the potency and duration of action.
Type of Sugar: Different sugars (e.g., glucose, rhamnose, digitoxose) can alter the affinity of the entire molecule for its target. nih.gov The specific sugars found in natural cardiac glycosides are often deoxysugars, which are uncommon elsewhere in nature. amu.edu.az
Sugar Conformation: The three-dimensional arrangement of the sugar is believed to be a major determinant of biological activity. nih.gov
Substitution on the Sugar: Modifications such as acetylation of hydroxyl groups on the sugar can drastically reduce activity. core.ac.uk
Table 1: Illustrative SAR of Glycosidic Moiety in Cardiac Glycosides This table is based on general principles for the cardenolide class, as specific data for this compound derivatives is not available.
| Modification | General Effect on Biological Profile | Reference |
|---|---|---|
| Removal of sugar (aglycone only) | Drastically reduced potency and retention by heart muscle. | amu.edu.az |
| Change in sugar type | Modulates potency and pharmacokinetics. | nih.gov |
| Acetylation of sugar hydroxyls | Generally decreases activity. | core.ac.uk |
| Increasing number of sugar units | Can alter duration of action and solubility. | tandfonline.com |
Role of Aglycone Structure in Activity
The aglycone, or non-sugar part of the molecule, is directly responsible for the pharmacological activity of cardiac glycosides. amu.edu.az It contains the essential structural features that bind to the Na+/K+-ATPase.
Key structural features of the aglycone essential for activity include:
Steroid Nucleus: The specific A/B-cis, B/C-trans, C/D-cis ring fusion is considered optimal for activity. nuph.edu.ua
C17 Lactone Ring: An unsaturated five-membered (cardenolide) or six-membered (bufadienolide) lactone ring in the β-orientation is critical. Saturation of the double bond or changing its orientation significantly reduces or abolishes activity. nuph.edu.uaresearchgate.net
C3-β Hydroxyl Group: This is the attachment point for the glycosidic moiety. While its removal diminishes activity, 3-deoxy compounds are not completely inactive. nuph.edu.ua
C14-β Hydroxyl Group: This hydroxyl group is a common and important feature for receptor binding. researchgate.net
Table 2: Illustrative SAR of Aglycone Moiety in Cardiac Glycosides This table is based on general principles for the cardenolide class, as specific data for this compound aglycone modifications is not available.
| Aglycone Feature | Structural Requirement for Activity | Reference |
|---|---|---|
| Ring A/B Junction | cis fusion is optimal | nuph.edu.ua |
| Ring C/D Junction | cis fusion is required | nuph.edu.ua |
| C17 Side Chain | β-oriented unsaturated lactone ring is essential | nih.govresearchgate.net |
| C3 Position | β-hydroxyl for glycosidic linkage enhances activity | nuph.edu.ua |
| C14 Position | β-hydroxyl is important for binding affinity | researchgate.net |
Chemoenzymatic Synthesis and Biocatalysis for this compound Analogs
There are no specific reports on the use of chemoenzymatic or biocatalytic methods for the synthesis of this compound or its analogs. However, these techniques represent a powerful and increasingly important approach for the synthesis of complex carbohydrates and glycosides, overcoming many limitations of purely chemical methods. acs.orgnih.gov
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymes. rsc.org For a molecule like this compound, this could involve:
Enzymatic Glycosylation: Using glycosyltransferases (GTs) to attach the sugar moiety to the aglycone. This approach offers excellent control over the stereochemistry of the glycosidic bond, which is often a major hurdle in chemical synthesis. nih.govrsc.org
Glycosidase-Catalyzed Synthesis: Using glycosidases in reverse (transglycosylation) can also form glycosidic bonds, often with activated sugar donors. acs.org
Biocatalytic Modification of the Aglycone: Enzymes like cytochrome P450 monooxygenases could be used to perform selective hydroxylations on the steroid scaffold, a task that can be difficult to achieve with chemical reagents.
The development of these enzymatic tools, including the engineering of enzymes with novel specificities, provides a promising future avenue for the efficient and scalable synthesis of complex natural products like this compound and the generation of diverse analog libraries for drug discovery. beilstein-journals.org
Analytical Method Development and Validation for Ascleposide E Research
Chromatographic Quantification Methods (e.g., HPLC) for Ascleposide E in Research Samples
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of this compound and other C21 steroidal glycosides in research samples. mdpi.comscience.gov Its high resolution, sensitivity, and reproducibility make it ideal for separating complex mixtures and providing accurate concentration measurements. actascientific.com
The development of an effective HPLC method involves several critical steps, including the selection of an appropriate stationary phase (column), mobile phase composition, and detector. researchgate.netmedwinpublishers.com For C21 steroidal glycosides, reversed-phase columns, such as C18, are commonly employed. nih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with gradient elution to optimize the separation of compounds with varying polarities. science.govnih.gov
Detection is most frequently accomplished using a UV detector, as many organic compounds, including steroidal glycosides, absorb light in the UV range. actascientific.comwikipedia.org For instance, a study on the quantification of hyaluronic acid utilized UV detection at 198 nm. jrespharm.com The choice of wavelength is critical and is determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity. jrespharm.comjuniperpublishers.com In some cases, derivatization may be employed to enhance the chromatographic properties or detectability of the analyte. nih.gov
A typical HPLC system for the analysis of steroidal glycosides might involve a C18 column with a gradient elution of acetonitrile and water at a specific flow rate. nih.govnih.gov The data obtained, in the form of chromatograms, allows for the quantification of this compound by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. jrespharm.comejgm.co.uk
Table 1: Illustrative HPLC Method Parameters for C21 Steroidal Glycoside Analysis
| Parameter | Example Specification | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for separation based on polarity. |
| Mobile Phase | Acetonitrile (A) and Water (B) | Solvents that carry the sample through the column. |
| Gradient | 0-20 min, 30-70% A | Varies the mobile phase composition to improve separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detector | UV-Vis Diode Array Detector (DAD) | Measures the absorbance of the analyte at specific wavelengths. |
| Detection Wavelength | 220 nm (example) | Wavelength of maximum absorbance for the target compound. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Column Temperature | 30°C | Maintained for consistent and reproducible retention times. |
Spectrophotometric and Spectrometric Techniques for this compound Detection and Quantification
Spectrophotometric and spectrometric methods are fundamental in the detection and quantification of this compound, offering both qualitative and quantitative data. juniperpublishers.comelgalabwater.com
UV-Visible (UV-Vis) Spectroscopy is a widely used technique that measures the absorption of UV or visible light by a compound. wikipedia.orgtechnologynetworks.com The basic principle lies in the fact that molecules with chromophores, which are parts of the molecule that absorb light, will absorb light of specific wavelengths. wikipedia.org This technique is valuable for determining the concentration of a known substance in a solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. wikipedia.orglibretexts.org For this compound, obtaining a UV-Vis absorption spectrum helps in identifying the λmax, which is crucial for setting up quantitative analyses using HPLC-UV. faccts.de While simple and cost-effective, UV-Vis spectroscopy can be limited by interferences from other compounds in a mixture that absorb at similar wavelengths. juniperpublishers.commat-cs.com
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), provides a highly sensitive and selective method for the analysis of this compound. nih.goveag.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. technologynetworks.com After the components of a sample are separated by the LC column, they enter the mass spectrometer, where they are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). nih.gov
Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. nih.govnih.gov This technique is incredibly powerful for both identifying and quantifying compounds, even at very low concentrations in complex matrices like plasma or tissue homogenates. nih.govjfda-online.com The high specificity of LC-MS/MS minimizes the chances of interference from other molecules, making it a gold standard for many quantitative bioanalytical methods. jfda-online.com
Table 2: Comparison of Spectroscopic and Spectrometric Techniques for this compound Analysis
| Technique | Principle | Strengths | Limitations |
| UV-Vis Spectroscopy | Measures absorption of UV-visible light by chromophores. wikipedia.org | Simple, cost-effective, good for quantitative analysis of pure substances. juniperpublishers.com | Low selectivity, potential for interference from other compounds. juniperpublishers.commat-cs.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. nih.gov | High sensitivity and selectivity, provides molecular weight information. eag.com | Higher equipment cost and complexity. |
| LC-MS/MS | Combines HPLC separation with tandem mass spectrometric detection. eag.com | Extremely high sensitivity and specificity, ideal for complex mixtures and trace analysis. nih.govjfda-online.com | Most expensive and complex of the three techniques. |
Validation of Analytical Methods for Purity, Content, and Stability (e.g., LOD, LOQ)
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. wjarr.com For this compound research, this involves demonstrating that the developed methods for purity, content, and stability testing are accurate, precise, and reliable. ejgm.co.ukresearchgate.net Key validation parameters are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). actascientific.com
The validation process typically assesses the following characteristics:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. researchgate.net
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com This is typically evaluated by analyzing a series of standards at different concentrations. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comchromatographyonline.com It is often determined based on the signal-to-noise ratio, typically 3:1. wjarr.comresearchgate.net
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comchromatographyonline.com The signal-to-noise ratio for LOQ is commonly 10:1. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. actascientific.com
Stability: The stability of the analyte in a sample solution over a certain period under specific storage conditions is evaluated to ensure that the concentration does not change during the analysis process. researchgate.netchromatographyonline.com
Table 3: Key Analytical Method Validation Parameters
| Parameter | Definition | Common Acceptance Criteria |
| Linearity | Proportionality of signal to analyte concentration. chromatographyonline.com | Correlation coefficient (r²) > 0.99 jrespharm.com |
| Accuracy | Closeness of measured value to the true value. researchgate.net | Recovery within 98-102% |
| Precision | Agreement among repeated measurements. researchgate.net | Relative Standard Deviation (RSD) ≤ 2% |
| LOD | Lowest detectable concentration. wjarr.com | Signal-to-Noise Ratio ≥ 3:1 researchgate.net |
| LOQ | Lowest quantifiable concentration. wjarr.com | Signal-to-Noise Ratio ≥ 10:1 researchgate.net |
Standardization Challenges in this compound Research Materials
The standardization of research materials, including this compound, presents significant challenges that can impact the reproducibility and comparability of research findings. These challenges stem from several factors inherent to natural product research.
One of the primary difficulties is the inherent variability of chemical constituents in the source plant material. nih.gov The concentration of this compound in plants like Cynanchum auriculatum can be influenced by genetic factors, geographical location, climate, and harvest time. nih.gov This natural variation makes it difficult to obtain a consistent starting material for extraction and purification.
The lack of certified reference materials (CRMs) for this compound is another major hurdle. CRMs are highly characterized and certified materials that are essential for calibrating instruments and validating analytical methods. Without a readily available and universally accepted this compound standard, it is challenging for different laboratories to ensure their measurement results are comparable. nih.gov This can lead to discrepancies in reported biological activities and other research data.
Furthermore, the process of extraction and purification itself can introduce variability. The choice of solvents and techniques can affect the yield and purity of the final product. nih.gov Incomplete removal of related steroidal glycosides or other plant metabolites can lead to an impure research material, confounding experimental results.
The complexity of the chemical structures of C21 steroidal glycosides also poses a challenge for complete characterization. While techniques like NMR and MS are powerful, establishing the absolute configuration and purity of these complex molecules requires extensive and sophisticated analysis. mdpi.comnih.gov
Addressing these standardization challenges requires a multi-faceted approach, including the development of standardized protocols for plant cultivation and harvesting, the establishment of well-characterized reference standards, and the use of robust, validated analytical methods for quality control. nih.gov Collaborative efforts among researchers and the availability of detailed documentation on the origin and characterization of the research material are crucial for improving the reliability and consistency of research on this compound. researchgate.netpew.org
Ecological and Botanical Context of Ascleposide E Production
Botanical Sources and Geographic Distribution of Ascleposide E-Producing Plants
This compound is a naturally occurring cardenolide that has been isolated from a select number of plant species. The primary botanical sources identified in scientific literature are members of the Apocynaceae and Asteraceae families. The distribution of these plants is specific to certain global regions, reflecting their adaptation to particular ecological niches.
Asclepias fruticosa (now commonly known as Gomphocarpus fruticosus) This species, a member of the Apocynaceae family, is a well-documented source of this compound. smolecule.comknapsackfamily.comscispace.com It is a shrubby perennial herb often referred to by common names such as milkweed, wild cotton, or swan plant. zimbabweflora.co.zwlucidcentral.org The plant is characterized by stems that exude a milky latex when damaged, long narrow leaves, and distinctive inflated, balloon-like fruit covered in soft bristles. lucidcentral.orgsanbi.org
Gomphocarpus fruticosus is native to southern Africa, with a wide distribution across South Africa, Eswatini, Mozambique, Botswana, Zambia, Namibia, and Zimbabwe. zimbabweflora.co.zwsanbi.org It typically grows in open, disturbed areas, along roadsides, and on riverbanks. zimbabweflora.co.zw Due to its cultivation as an ornamental and as a host plant for the monarch butterfly, it has become naturalized in other regions, including Australia, New Zealand, and parts of Europe like Crete. cretanflora.comwikipedia.org Research has confirmed the presence of this compound in the leaves of this plant. scispace.com
Saussurea lappa Belonging to the Asteraceae family, Saussurea lappa (also known as costus or snow lotus) is another primary source from which this compound has been isolated. smolecule.comnih.govchemfaces.com This species is a perennial plant native to the alpine habitats of the Himalayas, particularly in India and Pakistan. chemfaces.comresearchgate.net The dried root of S. lappa is the primary part of the plant from which various chemical constituents, including this compound, have been extracted and identified through chromatographic techniques. nih.govresearchgate.netchemfaces.com
Mallotus apelta While the user specified Mallotus milliettii, available scientific literature more commonly refers to Mallotus apelta within this genus. Mallotus apelta is a shrub or tree in the Euphorbiaceae family. treesandshrubsonline.orggbif.org It is native to Southern China and Vietnam, where it grows in montane forests. treesandshrubsonline.orgkew.org It is characterized by large, deciduous leaves with a soft, velvety texture that turn yellow or orange in autumn. treesandshrubsonline.org However, based on the provided search results, there is no direct evidence linking the isolation of this compound to Mallotus apelta or other species within the Mallotus genus.
| Plant Species | Family | Common Name(s) | Native Geographic Distribution | Plant Part(s) Containing this compound |
|---|---|---|---|---|
| Gomphocarpus fruticosus (syn. Asclepias fruticosa) | Apocynaceae | Milkweed, Wild Cotton, Swan Plant | Southern Africa zimbabweflora.co.zwwikipedia.org | Leaves scispace.com |
| Saussurea lappa | Asteraceae | Costus, Snow Lotus | Himalayas (India, Pakistan) chemfaces.comresearchgate.net | Roots nih.govchemfaces.com |
Factors Influencing this compound Content and Profile in Natural Sources
The concentration and chemical profile of secondary metabolites like this compound in plants are not static. They are influenced by a complex interplay of genetic, environmental, and physiological factors. While specific studies quantifying these effects on this compound are limited, general principles of phytochemistry allow for an understanding of the potential variables.
Genetic Factors: The genotype of a specific plant is a primary determinant of its capacity to produce certain chemical compounds. researchgate.net Variations within the same species can lead to different profiles of secondary metabolites. For example, different provenances of Elytropappus rhinocerotis have shown minor variations in their chemical compositions when analyzed. ukzn.ac.za This suggests that the genetic makeup of a particular Asclepias or Saussurea population could significantly influence its this compound yield.
Environmental and Climatic Conditions:
Light: Light intensity and duration are critical for photosynthesis, which provides the precursors for secondary metabolite synthesis. In some plants, high light stress has been shown to induce the accumulation of protective compounds. frontiersin.org
Temperature: Temperature can alter the biosynthesis of plant compounds. researchgate.net For instance, some plants produce higher levels of certain metabolites under low-temperature conditions as a stress response. frontiersin.org
Soil Composition: The quality of the soil, including its nutrient and mineral content, can influence the synthesis of secondary metabolites. researchgate.net
Seasonal and Developmental Factors: The concentration of phytochemicals can vary depending on the plant's developmental stage (e.g., seedling vs. mature plant) and the season. researchgate.net For many species, the production of defensive compounds is highest when the plant is most vulnerable to herbivory.
| Factor Category | Specific Factor | Potential Influence on this compound Content |
|---|---|---|
| Genetic | Species/Genotype | Determines the baseline capacity for this compound synthesis. researchgate.net |
| Intra-species Variation | Different plant populations or cultivars may produce varying amounts of the compound. | |
| Environmental | Light Intensity/Duration | May upregulate synthesis as part of a photooxidative stress response. frontiersin.org |
| Temperature | Both high and low-temperature stress can alter the production of secondary metabolites. frontiersin.org | |
| Water Availability | Drought or water-logging stress can impact metabolic pathways. | |
| Soil Nutrients | Availability of essential minerals can affect the plant's ability to produce complex molecules. researchgate.net | |
| Physiological | Plant Age/Developmental Stage | Concentrations may be higher in certain tissues or at specific life stages (e.g., during flowering). researchgate.net |
| Biotic Stress | Attack by herbivores or pathogens can induce the production of defensive compounds. scirp.orgresearchgate.net |
Role of this compound in Plant Defense Mechanisms and Chemical Ecology
Chemical ecology studies the role of chemical mediators in the interactions between organisms. polytechnique.eduwikipedia.org Secondary metabolites are often not essential for a plant's primary growth and development but play a crucial role in its survival and interaction with the environment. This compound, as a cardenolide, is understood to function as a key component of the plant's chemical defense system.
Plants have developed a variety of defense mechanisms against herbivores and pathogens, which include the production of toxic or deterrent chemical compounds. nih.gov Cardenolides, the class of compounds to which this compound belongs, are well-known for their toxicity. wikipedia.org The tissues of Gomphocarpus fruticosus, for instance, contain enough cardenolides to be poisonous to livestock if consumed in significant quantities. sanbi.orgwikipedia.org This toxicity serves as a powerful deterrent against grazing by most vertebrate herbivores.
The interaction between Gomphocarpus fruticosus and the monarch butterfly (Danaus plexippus) is a classic example of chemical ecology. Monarch larvae feed exclusively on milkweed plants (including Gomphocarpus) and have evolved the ability to sequester the plant's toxic cardenolides in their own bodies. This makes the larvae and adult butterflies unpalatable and toxic to their own predators, such as birds. This relationship demonstrates how a plant's chemical defense can be co-opted by a specialist herbivore for its own protection.
The mechanism of toxicity for cardenolides involves the inhibition of the Na+/K+-ATPase enzyme, a crucial protein pump found in animal cells. smolecule.com This disruption of a fundamental cellular process is the basis for its defensive properties against a wide range of organisms. The evolution of these potent chemical defenses is a direct response to the selective pressures exerted by herbivores and pathogens, shaping the ecological interactions within a plant's community. eolss.net
Computational and in Silico Approaches in Ascleposide E Research
Molecular Docking and Dynamics Simulations of Ascleposide E-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, binds to a macromolecular target, typically a protein. nih.gov Docking predicts the preferred orientation and binding affinity of the ligand in the target's binding site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govmdpi.comunair.ac.id
Research has employed molecular docking to investigate the interaction of this compound with several key protein targets, particularly those involved in cell cycle regulation. In one study, this compound was assessed as a potential inhibitor of the Cyclin B1/CDK1 complex, which is crucial for the G2/M phase of the cell cycle. fbtjournal.com The results demonstrated that this compound exhibited the highest binding affinity among the tested sesquiterpene lactones, with a binding energy of -7.1 kcal/mol and a predicted inhibition constant (Ki) of 5.9 µM. fbtjournal.com The stability of this interaction was attributed to the formation of hydrogen bonds and hydrophobic interactions within the protein complex. fbtjournal.com
Another computational study explored the inhibitory potential of this compound against proteins regulating the G1/S phase transition, including Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and Cyclin-Dependent Kinase 6 (CDK6). researchgate.net The docking analysis revealed significant interactions:
This compound-CDK4 Complex: This interaction was characterized by five hydrogen bonds with key amino acid residues: ARG-87, LYS-149, LYS-147, and ALA-39. researchgate.net
This compound-CDK6 Complex: A more extensive network of seven hydrogen bonds was observed, involving residues LYS-70, PHE-66, LYS-112, and GLU-67. researchgate.net
These studies collectively suggest that this compound has a strong potential to inhibit multiple cell cycle regulatory proteins, an activity elucidated through detailed in silico modeling. fbtjournal.comresearchgate.net
| Target Protein/Complex | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Computational Method | Reference |
| Cyclin B1/CDK1 | -7.1 | Not specified | Molecular Docking | fbtjournal.com |
| CDK4 | Not specified | ARG-87, LYS-149, LYS-147, ALA-39 | Molecular Docking | researchgate.net |
| CDK6 | Not specified | LYS-70, PHE-66, LYS-112, GLU-67 | Molecular Docking | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com By analyzing how variations in molecular properties (descriptors) affect a compound's potency, QSAR models can predict the activity of new, untested analogs. wikipedia.orgchemmethod.com This approach is invaluable for lead optimization, helping to design new molecules with enhanced efficacy and better pharmacological profiles. jocpr.commdpi.com
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of structurally related compounds (analogs) with experimentally determined biological activities is compiled. mdpi.com
Descriptor Calculation: Various physicochemical and structural properties, known as molecular descriptors, are calculated for each compound. chemmethod.com
Model Building: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. chemmethod.commdpi.com
Validation: The model's predictive power is rigorously tested using both internal (cross-validation) and external validation sets of compounds to ensure its reliability and robustness. jocpr.commdpi.com
While specific QSAR studies focused exclusively on this compound analogs are not extensively detailed in the available literature, this methodology represents a critical next step in its development. By synthesizing and testing a series of this compound analogs and applying QSAR modeling, researchers could systematically identify the specific structural features of the molecule that are essential for its biological effects. This would guide the rational design of new derivatives with potentially improved potency and selectivity.
Predictive ADMET Modeling for this compound in Preclinical Studies
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be thoroughly evaluated. bioivt.comens.fr Predictive ADMET modeling uses computational algorithms and machine learning to forecast these properties early in the drug discovery process, reducing the risk of late-stage failures. ens.frnih.govnih.gov These in silico tools screen compounds for desirable pharmacokinetic profiles and potential toxicities. bhsai.org
In preclinical computational assessments, this compound has undergone ADMET analysis. Studies report that this compound possesses a favorable drug-likeness and ADMET profile, conforming to established criteria like Lipinski's rule of five. fbtjournal.comresearchgate.net The use of platforms such as pkCSM for pharmacokinetic analysis further supports the assessment of its potential. researchgate.netresearchgate.net
A typical predictive ADMET study evaluates a range of parameters to build a comprehensive profile of a compound's likely behavior in vivo.
| ADMET Parameter | Description | Importance in Preclinical Studies | Reference |
| Absorption | Predicts how well the compound is absorbed, often focusing on intestinal absorption and cell permeability. | Determines bioavailability and suitability for oral administration. | sygnaturediscovery.com |
| Distribution | Estimates how the compound spreads through the body's compartments, including its ability to cross the blood-brain barrier. | Influences efficacy and potential for off-target effects. | nih.gov |
| Metabolism | Identifies likely metabolic pathways, primary metabolizing enzymes (e.g., Cytochrome P450s), and potential metabolites. | Crucial for understanding drug clearance, half-life, and potential drug-drug interactions. | bioivt.com |
| Excretion | Predicts the primary routes and rate at which the compound and its metabolites are eliminated from the body. | Determines dosing frequency and potential for accumulation. | sygnaturediscovery.com |
| Toxicity | Forecasts potential adverse effects, such as cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity (Ames test). | Essential for early safety assessment and identifying liabilities. | bhsai.org |
The positive ADMET predictions for this compound suggest it has a promising foundation for further development, warranting subsequent in vitro and in vivo experimental validation. fbtjournal.comresearchgate.net
Network Pharmacology Approaches to this compound's Pleiotropic Mechanisms
Network pharmacology is an emerging discipline that integrates systems biology, bioinformatics, and pharmacology to investigate the complex interactions between drugs, biological targets, and disease pathways. iaees.orgresearchgate.net This approach shifts the drug discovery paradigm from a "one-drug, one-target" model to a more holistic "multi-component, network-target" view. mdpi.com It is particularly well-suited for analyzing natural products like this compound, which often exhibit pleiotropic effects by modulating multiple proteins and pathways simultaneously. mdpi.comfrontiersin.org
A typical network pharmacology workflow involves:
Target Identification: Putative protein targets of the compound are predicted using various databases and computational tools. frontiersin.org
Network Construction: The identified targets are mapped onto known biological networks, most commonly protein-protein interaction (PPI) networks, to visualize the complex interplay between them. frontiersin.orgfrontiersin.org
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed on the target network to identify the key biological processes and signaling pathways that the compound is likely to modulate. nih.govfrontiersin.org
Validation: The in silico predictions are often followed by molecular docking or experimental validation to confirm the interactions with key hub proteins and the effects on predicted pathways. frontiersin.orgnih.gov
Applying a network pharmacology approach to this compound would provide a systems-level understanding of its mechanisms of action. By identifying its full range of molecular targets and placing them within the context of cellular signaling networks, this method could uncover how this compound exerts its effects across different biological pathways, explaining its potential efficacy in complex diseases like cancer. This powerful in silico strategy can generate novel hypotheses and guide future experimental research into the compound's therapeutic potential. frontiersin.orgnih.gov
Future Directions and Emerging Research Avenues for Ascleposide E
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies
Current understanding of Ascleposide E's mechanism of action is largely based on computational techniques like molecular docking, which have predicted its interaction with cell cycle proteins. researchgate.netsemanticscholar.org To move beyond predictions and gain a holistic understanding, the integration of "omics" technologies is essential. azolifesciences.com A systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to this compound. frontiersin.orgnih.gov
Genomics and Transcriptomics: Genomic and transcriptomic analyses can identify the full spectrum of genes whose expression is altered by this compound treatment. isaaa.orgnih.gov This goes beyond a single target, revealing entire pathways and cellular processes that are modulated. nih.gov Techniques like RNA sequencing can provide a snapshot of the complete set of RNA transcripts in a cell at a specific time, offering insights into how this compound affects gene activity to exert its effects. hee.nhs.uk This is crucial for understanding both its therapeutic actions and potential off-target effects.
Proteomics: Proteomics allows for the large-scale study of proteins, including their structure, function, and interactions. isaaa.orghee.nhs.uk While transcriptomics reveals which genes are active, proteomics confirms which proteins are actually produced and how they are modified. nih.gov For this compound, proteomic studies could definitively identify its direct protein binding partners and map the downstream signaling cascades that are affected, validating and expanding upon the predictions from in silico docking studies. researchgate.netnih.gov
Metabolomics: As the downstream output of the genome and proteome, the metabolome reflects the ultimate phenotypic response of a cell to a stimulus. isaaa.orgresearchgate.net Metabolomics analyzes the complete set of small-molecule metabolites in a biological sample, providing a direct functional readout of cellular activity. isaaa.orghee.nhs.uk By studying the metabolic profile of cells treated with this compound, researchers can understand how it impacts cellular energy and biosynthetic pathways, which are often dysregulated in diseases like cancer.
The true power of this approach lies in multi-omics integration, which combines these datasets to build comprehensive models of a drug's mechanism of action. nih.govgithub.iofrontiersin.org This can reveal complex interactions and causal relationships between molecular signatures and the physiological outcomes observed, providing a robust foundation for further development. frontiersin.orgnih.gov
Exploration of Novel Biological Activities and Therapeutic Potential beyond Current Focus
While the anti-cancer potential of this compound is a primary research focus, its chemical class, sesquiterpene lactones, is known for a wide array of biological activities. numberanalytics.com Future investigations should explore these broader therapeutic possibilities to determine the full scope of this compound's utility.
Initial molecular docking studies have identified this compound as a potential inhibitor of the Cyclin B1/CDK1 complex, suggesting a role in G2/M phase cell cycle arrest. researchgate.net Further in silico work also points to its potential as a G1/S phase inhibitor. pakistanbmj.com However, emerging evidence suggests its bioactivity may be much broader.
| Potential Biological Activity | Rationale for Exploration |
| Anti-inflammatory | Sesquiterpene lactones are well-documented for their anti-inflammatory properties. numberanalytics.comresearchgate.net Apoptotic cells, for instance, release anti-inflammatory molecules like TGF-β. frontiersin.org Investigating this compound for similar effects could open doors for its use in chronic inflammatory diseases. |
| Immunosuppressive | The ability to modulate immune responses is another key feature of this compound class. This could be relevant for treating autoimmune disorders or preventing transplant rejection. |
| Antiviral | Natural products remain a rich source of antiviral agents. researchgate.net The potential antiviral activity of this compound has been noted and warrants further investigation, especially given the continuous need for new antiviral therapies. researchgate.net |
| Hepatoprotective & Cardiotonic | Other documented potential effects include liver protection and heart muscle strengthening, which could be significant for a range of metabolic and cardiovascular conditions. |
Exploring these diverse biological activities will require a shift from purely cancer-focused assays to a broader screening approach using relevant models for inflammation, viral infection, and autoimmune disease.
Advancements in Sustainable and Scalable Production of this compound
A major bottleneck in the development of many natural products is the challenge of obtaining sufficient quantities of the compound in a sustainable and cost-effective manner. This compound is currently isolated from plant sources, a method that is often inefficient and difficult to scale. nih.gov Future research must focus on developing robust and scalable production platforms.
Total and Semi-Synthesis: Chemical synthesis offers a route to produce this compound and its analogues independent of natural sources. While the total synthesis of complex sesquiterpenes like thapsigargin (B1683126) has been achieved, it often involves long, multi-step processes that are not easily scalable. nih.govwalisongo.ac.id Future work should aim to develop more concise and efficient synthetic routes, potentially using novel catalytic methods or a building-block approach to improve yields and scalability. researchgate.netnih.govresearchgate.net
Biotechnological Production: A highly promising alternative is the use of metabolic engineering and synthetic biology to produce sesquiterpenes in microorganisms. numberanalytics.comacs.org By transferring the biosynthetic pathway for this compound into a microbial chassis like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), it is possible to achieve scalable, sustainable, and cost-efficient production through fermentation. tandfonline.comsysbio.senih.gov This approach has been successfully used for other high-value sesquiterpenes like artemisinin (B1665778) and farnesene (B8742651) and represents a key enabling technology for the future of this compound research and development. tandfonline.comnih.gov
Developing these production methods is critical not only for providing material for advanced preclinical and clinical studies but also for generating structural analogues to explore structure-activity relationships.
Development of Advanced In Vitro and In Vivo Research Models for this compound Investigation
To accurately predict the clinical potential of this compound, research must move beyond traditional 2D cell cultures and in silico models. researchgate.netsemanticscholar.org Advanced in vitro and in vivo models that more closely mimic human physiology are needed to generate more reliable and translatable data. nih.govnih.gov
3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as spheroids, allow cells to grow in a way that mirrors their natural tissue environment. wikipedia.org Unlike flat 2D cultures, cells in 3D models establish complex cell-cell and cell-matrix interactions, which significantly influence their behavior and response to drugs. nih.govreact4life.com These models are better for assessing drug efficacy and toxicity and can more accurately reflect the drug resistance seen in human tumors. nih.gov
Organoid Models: Organoids are a further advancement, representing self-organizing, 3D micro-tissues derived from stem cells that recapitulate the architecture and function of real organs. atcc.orgtechnologynetworks.com Patient-derived organoids, in particular, preserve the genetic and phenotypic characteristics of the original tissue, making them powerful tools for personalized medicine. harvard.edumdpi.com Using cancer organoids, for example, researchers could test the efficacy of this compound on a model that reflects an individual patient's tumor, potentially predicting their clinical response. harvard.edunih.gov
Advanced In Vivo and In Silico Models: While animal models remain important, there is a push to develop more predictive systems. nih.govhumanspecificresearch.org This includes creating more sophisticated animal models that better replicate human diseases. Concurrently, the development of advanced in silico platforms, which use artificial intelligence and machine learning to model human physiology, aims to better predict drug safety and efficacy profiles before clinical trials begin, reducing failure rates and costs. ai-dd.eunih.govresearchgate.netarpa-h.gov
Employing these advanced models will be crucial for validating the therapeutic potential of this compound, understanding its effects in a more physiologically relevant context, and de-risking its progression towards clinical application.
Q & A
Q. What experimental methodologies are recommended to evaluate the binding affinity of Ascleposide E with CDK1/CB1 complexes?
To assess binding affinity, researchers should employ molecular docking simulations (e.g., using AutoDock Vina or Schrödinger Suite) to calculate binding energy (ΔG) and inhibition constants (Ki). For validation, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify protein-ligand interactions. This compound demonstrated a binding energy of -7.1 kcal/mol with CDK1 and formed five hydrogen bonds with key residues (GLN49, ARG20) in docking studies .
Q. How is the drug-likeness of this compound validated in preclinical studies?
Lipinski’s Rule of Five and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling are standard. This compound complies with Lipinski’s criteria (logP < 5, molecular weight < 500 Da) and exhibits favorable intestinal absorption (95% in Caco-2 assays) and low hepatotoxicity risk, as shown in Table 2 of pharmacokinetic analyses .
Q. What in vitro assays are suitable for preliminary screening of this compound’s anti-cancer activity?
Use cell cycle arrest assays (e.g., flow cytometry for G2/M phase arrest) and cytotoxicity assays (MTT or CCK-8) on cancer cell lines. This compound’s inhibition of CDK1/CB1 suggests targeting mitotic entry, which can be corroborated with Western blotting for cyclin B1 and CDK1 expression .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in silico predictions and in vitro efficacy of this compound?
Discrepancies may arise from solvation effects or protein flexibility not modeled in docking. Mitigate this by:
- Performing molecular dynamics simulations (e.g., 100 ns trajectories) to assess binding stability.
- Validating with mutagenesis studies (e.g., ARG20A mutations in CDK1) to confirm interaction sites .
- Cross-referencing with dose-response curves in cell-based assays to correlate binding affinity with IC50 values .
Q. What statistical approaches are critical for analyzing variability in this compound’s inhibitory effects across cancer cell lines?
Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across cell lines. For skewed data, non-parametric tests (Mann-Whitney U) are suitable. Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological significance beyond p-values .
Q. How can this compound’s pharmacokinetic limitations (e.g., solubility) be optimized for in vivo studies?
- Formulation strategies : Use nano-encapsulation (liposomes or PLGA nanoparticles) to enhance aqueous solubility (-2.9 to 3.9 mol/L in ADMET data).
- Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) to improve bioavailability .
Q. What experimental controls are essential when assessing this compound’s specificity for CDK1/CB1 over other kinases?
Include:
- Positive controls : Known CDK1 inhibitors (e.g., Roscovitine).
- Off-target panels : Screen against kinase families (e.g., MAPK, Aurora kinases) using competitive binding assays.
- Structural analogs : Compare this compound with ilicol and eucalyptone to isolate structure-activity relationships .
Methodological Guidance for Reproducibility
Q. How can researchers ensure reproducibility in molecular docking studies of this compound?
- Standardize docking parameters (grid box size, exhaustiveness) across software platforms.
- Report RMSD (root-mean-square deviation) values for ligand poses and validate with independent tools (e.g., Glide vs. AutoDock) .
- Deposit raw trajectory files and docking scores in public repositories (e.g., Zenodo) for peer validation .
Q. What criteria should guide the selection of in vivo models for this compound’s efficacy testing?
Prioritize models with:
- High CB1/CDK1 expression (e.g., xenografts from breast cancer cell lines like MDA-MB-231).
- Pharmacodynamic endpoints (e.g., tumor volume reduction, mitotic arrest via histopathology) .
Q. How should conflicting data on this compound’s P-glycoprotein inhibition be addressed?
While this compound is not a P-gp inhibitor per Table 2, contradictory findings may arise from assay conditions (e.g., ATP concentration). Re-evaluate using calcein-AM efflux assays under standardized ATP levels and compare with positive controls (e.g., Verapamil) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
